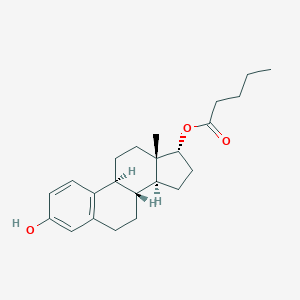

2-Chloroquinolin-3-ol

Descripción general

Descripción

2-Chloroquinolin-3-ol and its derivatives are compounds that have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. These compounds are part of the quinoline family, which are known for their diverse pharmacological properties, including antimalarial, antibacterial, and antifungal activities .

Synthesis Analysis

The synthesis of 2-chloroquinolin-3-ol derivatives has been explored through different methods. A one-step synthesis approach using thiophosgene has been described for the preparation of 2-chloroquinazolin-4-ols, which are structurally related to 2-chloroquinolin-3-ol . Additionally, chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 has been employed to synthesize 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, showcasing the versatility of chloroquinoline derivatives . The literature also covers the synthesis of 2-chloroquinoline-3-carbaldehyde, which is closely related to 2-chloroquinolin-3-ol, and its reactions during the period from 1979 to 1999 .

Molecular Structure Analysis

Structural elucidation of chloroquinoline derivatives has been conducted using various spectroscopic techniques. Single crystal X-ray diffraction studies have been executed to determine the crystal packing and intermolecular interactions, such as C-H…π and π-π interactions, in compounds like methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate . The structural and spectroscopic investigation of 2-chloro-3-methylquinoline, a derivative of 2-chloroquinolin-3-ol, has been performed using DFT calculations and various spectral techniques, providing insights into the electronic and molecular properties of these compounds .

Chemical Reactions Analysis

The reactivity of chloroquinoline derivatives has been explored in various chemical reactions. For instance, 3-amino-2,4-dichloroquinoline has been used to react with different nucleophiles, leading to the formation of various substituted quinolines . The reactions of 2-chloroquinoline-3-carbaldehyde have been subdivided into groups that cover the reactions of chloro- and aldehyde substituents, as well as reactions involving both groups, which have been applied to synthesize biologically important compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives have been studied extensively. The antioxidant activity of these compounds has been evaluated using the DPPH method, showing good inhibition percentages compared to ascorbic acid . The binding interaction of chloroquinoline derivatives with calf thymus DNA has been explored by fluorescence quenching studies, and molecular docking analysis has been employed to confirm the nature of binding . Additionally, the effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation has been investigated, highlighting the importance of these substituents for antiplasmodial activity .

Aplicaciones Científicas De Investigación

-

Synthesis of Quinoline Ring Systems

-

Development of Pharmacologically Active Compounds

- Field : Medicinal Chemistry

- Application : 2-chloroquinoline-3-carbaldehydes and their derivatives have been used in the development of various classes of pharmacologically active compounds .

- Method : The methods involve various organic synthesis techniques, including the Vilsmeier-Haack reaction .

- Results : These compounds have shown considerable biological and pharmacological activities, including antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .

-

Synthesis of Chiral Drug Intermediates

- Field : Biocatalysis

- Application : The compound is used in the synthesis of chiral drug intermediates .

- Method : The synthesis involves biocatalysis, which is a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions .

- Results : The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .

-

Synthesis of Non-Azole Antimycotics

- Field : Medicinal Chemistry

- Application : A series of secondary amines containing 2-chloroquinoline as lipophilic domain have been synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics .

- Method : The synthesis involves a nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol .

- Results : The synthesized compounds could potentially be used as non-azole antimycotics .

-

Synthesis of Bioactive Heterocyclic Compounds

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of bioactive heterocyclic compounds .

- Method : The synthesis involves the use of functional microorganisms and biocatalysts derived from them for the bioconversion of synthetic chemicals into drugs with high enantio-, chemo-, and regio-selectivities .

- Results : The bioconversion field has gained more interest for the synthesis of chiral building blocks same as biologically active compounds .

-

Synthesis of High Value-Added Chemicals and Drug Intermediates

- Field : Biocatalysis

- Application : The compound is used in the synthesis of high value-added chemicals and drug intermediates .

- Method : The synthesis involves the use of biocatalysis systems (both whole-cell and isolated enzyme systems) as a synthetic route to produce complex molecules .

- Results : The recombinant E. coli which contains a formate dehydrogenase (FDH) from Mycobacterium sp. and a carbonyl reductase from Pichia finlandica was used as a biocatalyst to synthesize a key chiral intermediate for anticholesterol drugs, (2R,3S)-ethyl 2-chloro-3-hydroxybutanoate, with 85% yield and 99% e.e. value .

Safety And Hazards

Direcciones Futuras

The future directions for 2-Chloroquinolin-3-ol could involve its use in the synthesis of biologically active compounds . For instance, one study discussed the potential of coupling two N-heterocyclic compounds under Mitsunobu reaction conditions to provide efficient building blocks for natural product synthesis .

Propiedades

IUPAC Name |

2-chloroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEMPRTUAQVUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562222 | |

| Record name | 2-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinolin-3-ol | |

CAS RN |

128676-94-8 | |

| Record name | 2-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)

![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)